molecular formula C24H30FO5- B10773564 (3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate

(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate

Cat. No.: B10773564
M. Wt: 417.5 g/mol
InChI Key: GWJDCGLHTDEKGT-FIWHBWSRSA-M
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Description

(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate is a complex organic compound characterized by its unique structural features This compound contains a fluorophenyl group, two isopropyl groups, and a phenoxy group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Introduction of Isopropyl Groups: The isopropyl groups are introduced via Friedel-Crafts alkylation reactions, using isopropyl chloride and a suitable Lewis acid catalyst.

    Coupling with Phenoxy Group: The phenoxy group is coupled to the intermediate using a nucleophilic aromatic substitution reaction.

    Formation of the Hexanoate Backbone: The final step involves the esterification of the hexanoate backbone with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential effects on biological systems.

    Industrial Applications: The compound is also studied for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of (3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Binding to Receptors: It may bind to specific receptors on the cell surface, leading to the activation or inhibition of signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes.

    Modulation of Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-6-[2-(4-chlorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate
  • (3R)-6-[2-(4-bromophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate
  • (3R)-6-[2-(4-methylphenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate

Uniqueness

The uniqueness of (3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for medicinal chemistry applications, as the fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C24H30FO5-

Molecular Weight

417.5 g/mol

IUPAC Name

(3R)-6-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate

InChI

InChI=1S/C24H31FO5/c1-14(2)17-9-21(15(3)4)24(22(10-17)16-5-7-18(25)8-6-16)30-13-20(27)11-19(26)12-23(28)29/h5-10,14-15,19-20,26-27H,11-13H2,1-4H3,(H,28,29)/p-1/t19-,20?/m1/s1

InChI Key

GWJDCGLHTDEKGT-FIWHBWSRSA-M

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)OCC(C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)OCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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